

# L-Alanyl-beta-alanine CAS number and molecular weight

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## Compound of Interest

Compound Name: *L-Alanine-beta-alanine*

Cat. No.: *B14772587*

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## L-Alanyl-beta-alanine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Alanyl-beta-alanine, including its chemical properties, biological significance, and relevant experimental methodologies. Due to the limited availability of direct experimental data for this specific dipeptide, this guide also incorporates information on its constituent amino acids, L-alanine and beta-alanine, as well as the closely related and extensively studied dipeptide, carnosine ( $\beta$ -Alanyl-L-histidine).

## Core Physicochemical Properties

L-Alanyl-beta-alanine is a dipeptide with the CAS Registry Number 52788-02-0.<sup>[1]</sup> Its molecular formula is C<sub>6</sub>H<sub>12</sub>N<sub>2</sub>O<sub>3</sub>, and it has a molecular weight of 160.17 g/mol.<sup>[1]</sup> While specific experimental data on the solubility and pKa of L-Alanyl-beta-alanine are not readily available, the properties of its constituent amino acids and a related dipeptide provide valuable context.

| Property            | L-Alanyl-beta-alanine | L-Alanine             | beta-Alanine        | L-Alanyl-L-alanine   |
|---------------------|-----------------------|-----------------------|---------------------|----------------------|
| CAS Number          | 52788-02-0[1]         | 56-41-7               | 107-95-9            | 1948-31-8[2]         |
| Molecular Formula   | C6H12N2O3[1]          | C3H7NO2               | C3H7NO2             | C6H12N2O3[2]         |
| Molecular Weight    | 160.17 g/mol [1]      | 89.09 g/mol           | 89.09 g/mol [3]     | 160.17 g/mol [2]     |
| Solubility in Water | Data not available    | 167.2 g/L (25 °C) [4] | 545 g/L (25 °C) [3] | 0.1 g/mL[5]          |
| pKa (Carboxyl)      | Data not available    | 2.34[4]               | 3.55-3.63[3][6]     | 3.16 (Predicted) [5] |
| pKa (Amino)         | Data not available    | 9.87[4]               | 10.24[6]            | Data not available   |

## Biological Significance and Potential Applications

While research specifically focused on L-Alanyl-beta-alanine is limited, its constituent amino acid, beta-alanine, is of significant interest in the scientific community. Beta-alanine is the rate-limiting precursor in the synthesis of carnosine ( $\beta$ -Alanyl-L-histidine), a dipeptide found in high concentrations in muscle and brain tissue.

Carnosine plays a crucial role as an intracellular pH buffer, particularly during high-intensity exercise.[7] It also exhibits antioxidant and anti-glycating properties.[8] Supplementation with beta-alanine has been shown to increase muscle carnosine concentrations, which may lead to improved exercise performance.[7]

Given that L-Alanyl-beta-alanine contains beta-alanine, it could potentially serve as a source of this amino acid, although its uptake and metabolism would need to be experimentally determined. The L-alanine component is a non-essential amino acid involved in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.

## Experimental Protocols

The following section outlines general experimental protocols that can be adapted for the study of L-Alanyl-beta-alanine, from its synthesis to its biological evaluation.

## Synthesis and Purification

A common method for dipeptide synthesis is solution-phase synthesis using coupling reagents.

### Illustrative Synthesis Workflow



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Caption: General workflow for the synthesis and purification of a dipeptide.

### Detailed Methodology:

- **Coupling:** Protected L-alanine (e.g., with a Boc or Cbz group) is reacted with the methyl ester of beta-alanine in a suitable solvent (e.g., dichloromethane or DMF). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) along with an activator like N-hydroxysuccinimide (NHS) is added to facilitate the formation of the peptide bond.
- **Deprotection:** The protecting group on the N-terminus of the L-alanine residue is removed. The specific conditions depend on the protecting group used (e.g., trifluoroacetic acid for Boc, or catalytic hydrogenation for Cbz).
- **Saponification:** The methyl ester of the beta-alanine residue is hydrolyzed to the free carboxylic acid using a base such as sodium hydroxide in an alcohol/water mixture.
- **Purification:** The crude dipeptide is purified using preparative high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18).

- Characterization: The purity of the final product is assessed by analytical HPLC, and its identity is confirmed by mass spectrometry.

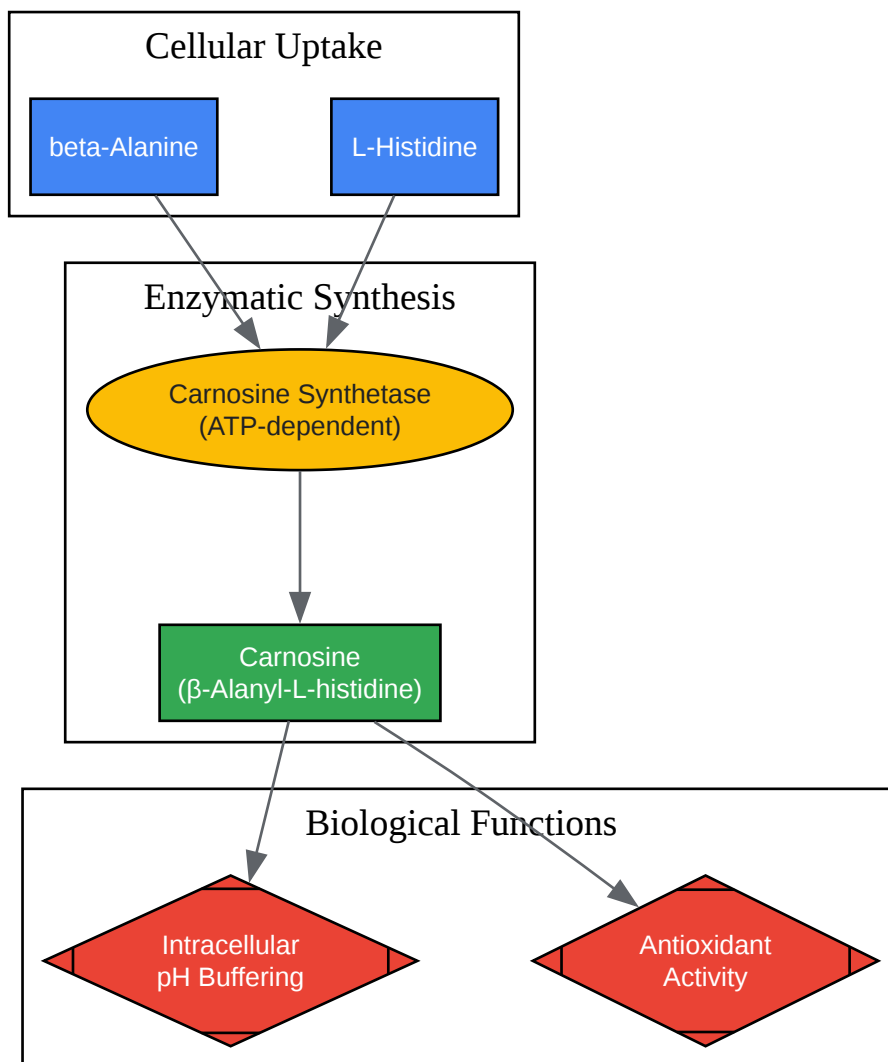
## In Vitro Biological Assays

The following are standard in vitro assays to evaluate the potential biological activity of a novel dipeptide.

| Assay                            | Objective                                                                  | General Protocol                                                                                                                                                                                                                         |
|----------------------------------|----------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cell Viability Assay (e.g., MTT) | To determine the cytotoxic effects of the dipeptide on cultured cells.     | 1. Seed cells in a 96-well plate. 2. Treat cells with a range of dipeptide concentrations for 24-72 hours. 3. Add MTT reagent and incubate for 2-4 hours. 4. Solubilize the formazan crystals with DMSO and measure absorbance.          |
| Cell Permeability Assay          | To assess the ability of the dipeptide to cross the cell membrane.         | 1. Grow a cell monolayer on a permeable support. 2. Add the dipeptide to the apical side. 3. At various time points, sample the medium from the basolateral side and quantify the dipeptide concentration by HPLC or LC-MS/MS.           |
| Enzymatic Hydrolysis Assay       | To determine the stability of the dipeptide in the presence of peptidases. | 1. Incubate the dipeptide with cell lysates or purified peptidases. 2. At different time points, stop the reaction and analyze the sample by HPLC to quantify the remaining dipeptide and the appearance of its constituent amino acids. |

## Biosynthesis of Carnosine from beta-Alanine

The most well-established biological role of beta-alanine is its function as a precursor for carnosine synthesis. The following diagram illustrates this pathway.



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Caption: Biosynthesis and primary functions of carnosine.

This pathway highlights that the availability of beta-alanine is the rate-limiting step for carnosine production in cells.

## Conclusion

L-Alanyl-beta-alanine is a dipeptide for which specific biological data is currently limited. However, its composition suggests potential biological relevance, primarily through the metabolic fate of its constituent amino acids, L-alanine and beta-alanine. The established role of beta-alanine as a precursor to the functionally significant dipeptide carnosine provides a strong rationale for further investigation into L-Alanyl-beta-alanine. The experimental protocols outlined in this guide offer a framework for researchers to explore the synthesis, stability, and potential biological activities of this and other novel dipeptides. Future research is warranted to elucidate the specific metabolic pathways and physiological functions of L-Alanyl-beta-alanine.

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